molecular formula C25H18N4O3 B2602230 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 865286-62-0

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B2602230
CAS No.: 865286-62-0
M. Wt: 422.444
InChI Key: QMIGETCKSCOQTQ-UHFFFAOYSA-N
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Description

“N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide” is a chemical compound with the molecular formula C25H18N4O3 . It has a molecular weight of 422.4 g/mol . The compound is also known by its synonyms such as “865286-62-0”, “SCHEMBL1898939”, and "AKOS024607868" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by its IUPAC name, InChI, InChIKey, and Canonical SMILES . The IUPAC name is "N - [5- (4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide" . The InChI is "InChI=1S/C25H18N4O3/c1-31-18-13-11-17 (12-14-18)24-28-29-25 (32-24)27-23 (30)20-15-22 (16-7-3-2-4-8-16)26-21-10-6-5-9-19 (20)21/h2-15H,1H3, (H,27,29,30)" . The InChIKey is "QMIGETCKSCOQTQ-UHFFFAOYSA-N" . The Canonical SMILES is "COC1=CC=C (C=C1)C2=NN=C (O2)NC (=O)C3=CC (=NC4=CC=CC=C43)C5=CC=CC=C5" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 422.4 g/mol, XLogP3-AA of 4.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 422.13789045 g/mol, a monoisotopic mass of 422.13789045 g/mol, a topological polar surface area of 90.1 Ų, a heavy atom count of 32, and a complexity of 620 .

Scientific Research Applications

Pharmacological Evaluation

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide and its analogues have been studied for their potential as 5-HT(1B/1D) antagonists. These compounds are evaluated for their receptor binding profiles and functional in vitro testing of 5-HT(1B/1D) antagonistic properties. Some derivatives, like compound 2, have shown promising results in enhancing serotonin release in the rat brain, indicating potential applications in pharmacological studies (Liao et al., 2000).

Antimicrobial Research

Research on derivatives of this compound has shown that these compounds exhibit significant in vitro antibacterial and antifungal activities. The structures of these compounds have been confirmed through various spectroscopic methods, and their antimicrobial properties are investigated against common pathogens like Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).

Antidiabetic Research

N-substituted derivatives of this compound have been synthesized and evaluated for in vitro antidiabetic activity. These compounds have been tested using the α-amylase inhibition assay, indicating their potential role in antidiabetic research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antiplasmodial Activities

N-acylated furazan-3-amine derivatives, related to this compound, have been tested for their activities against Plasmodium falciparum. These studies contribute to understanding the structure–activity relationships and identifying potential antiplasmodial agents (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O3/c1-31-18-13-11-17(12-14-18)24-28-29-25(32-24)27-23(30)20-15-22(16-7-3-2-4-8-16)26-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIGETCKSCOQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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